molecular formula C10H14N2O B150815 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one CAS No. 2055-24-5

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one

Cat. No. B150815
CAS RN: 2055-24-5
M. Wt: 178.23 g/mol
InChI Key: HEPGBMFRBFJBBJ-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one (MMPO) is a synthetic compound belonging to the pyridinone family. It is a colorless crystalline solid that has been used in a range of scientific and medical research applications. MMPO has gained attention due to its unique chemical and physical properties, its low toxicity, and its ability to interact with a number of biological systems.

Scientific Research Applications

Pyrrolidine and Pyridine Derivatives in Medicinal Chemistry

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one, a pyrrolidine and pyridine derivative, is of significant interest in medicinal chemistry due to its structural importance. Pyrrolidine derivatives, being saturated five-membered nitrogen-containing heterocycles, are widely utilized in drug design for treating human diseases. These derivatives offer efficient exploration of pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity—a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021). Furthermore, pyridine derivatives, noted for their broad biological activities, including anticancer, antibacterial, and anti-inflammatory properties, play an essential role across various medicinal fields. They have a high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Hybrid Catalysts in Chemical Synthesis

In the pharmaceutical and medicinal industries, hybrid catalysts are employed for synthesizing complex molecules, including those containing pyrrolidine and pyridine cores. A comprehensive review covering the synthetic pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds, leveraging diverse hybrid catalysts like organocatalysts, metal catalysts, and green solvents, highlights the broader applicability of these compounds. The utilization of such catalysts in one-pot multicomponent reactions underlines the potential of 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one derivatives in advancing synthetic methodologies for developing lead molecules in drug discovery (Parmar et al., 2023).

Corrosion Inhibition

Quinoline and its derivatives, closely related to pyridine compounds, are recognized for their anticorrosive properties. These derivatives form stable chelating complexes with surface metallic atoms through coordination bonding, attributed to their high electron density and polar substituents. This property makes quinoline and potentially pyridine derivatives, including 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one, valuable in the development of anticorrosive materials for protecting metallic surfaces against corrosion (Verma et al., 2020).

Biodegradation Under Aerobic and Anaerobic Conditions

The metabolic pathways of heterocyclic aromatic compounds, such as pyridines and their derivatives, indicate that biodegradation occurs under both aerobic and anaerobic conditions. This flexibility in the degradation process, involving various types of bacteria, fungi, and enzymes, highlights the environmental significance of studying compounds like 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one. Understanding these pathways is crucial for environmental chemistry and pollution control strategies (Kaiser et al., 1996).

properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-3-5-9(12)8-4-2-6-11-10(8)13/h2,4,6,9H,3,5,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGBMFRBFJBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290446
Record name 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one

CAS RN

6969-92-2
Record name NSC68656
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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